molecular formula C8H8N2O B3046077 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190323-00-2

4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B3046077
CAS RN: 1190323-00-2
M. Wt: 148.16
InChI Key: DLMKQZZIWOJLSJ-UHFFFAOYSA-N
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Description

“4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been studied for its potential in cancer therapy, specifically targeting the fibroblast growth factor receptors (FGFRs) .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine includes a single transmembrane segment and a cytoplasmic tyrosine kinase domain . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their inhibitory activity against FGFRs . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . The IUPAC Standard InChI of the compound is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is associated with several cancers. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, 2, and 3. Among them, compound 4h exhibited potent FGFR inhibitory activity, making it a promising lead compound for cancer therapy . FGFR inhibitors are currently under clinical investigation for treating various cancers.

Antiproliferative Activity Against Hepatocellular Carcinoma

Another study focused on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors. These compounds demonstrated antiproliferative activity against Hep3B cells, suggesting their potential in hepatocellular carcinoma treatment .

Targeting Human Neutrophil Elastase (HNE)

1H-pyrrolo[2,3-b]pyridine has also been explored as a scaffold for other targets. For instance, it has been investigated in the context of human neutrophil elastase (HNE) inhibition .

Wnt/β-Catenin Signaling Pathway Regulation

Research has shown that wogonin , a derivative of 1H-pyrrolo[2,3-b]pyridine, induces G1 cell cycle arrest by regulating the Wnt/β-catenin signaling pathway in human colorectal cancer cells .

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives have been explored, which may have applications in drug discovery and medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity and subsequent changes in cellular processes .

Biochemical Pathways

The interaction of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with FGFRs affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment.

Future Directions

The future directions in the study of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, involve further exploration of their potential in cancer therapy . The low molecular weight of compound 4h makes it an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-8-6(5)4-7(11)10-8/h2-3H,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMKQZZIWOJLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)NC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221667
Record name 1,3-Dihydro-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

CAS RN

1190323-00-2
Record name 1,3-Dihydro-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190323-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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